BenchChemオンラインストアへようこそ!

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

medicinal chemistry physicochemical profiling ligand efficiency

The compound N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide (CAS 862826-38-8) is a synthetic small molecule belonging to the class of indole‑thioether benzamides. Its molecular formula is C26H24N4O4S (molecular weight 488.56 g mol⁻¹), and it features a 4‑nitrobenzamide group linked via an ethylene spacer to an indole‑3‑thioacetamide scaffold bearing a benzylamino side chain.

Molecular Formula C26H24N4O4S
Molecular Weight 488.56
CAS No. 862826-38-8
Cat. No. B2878292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
CAS862826-38-8
Molecular FormulaC26H24N4O4S
Molecular Weight488.56
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C26H24N4O4S/c31-25(28-16-19-6-2-1-3-7-19)18-35-24-17-29(23-9-5-4-8-22(23)24)15-14-27-26(32)20-10-12-21(13-11-20)30(33)34/h1-13,17H,14-16,18H2,(H,27,32)(H,28,31)
InChIKeyXGPUQWOZTPDFHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862826-38-8: A Structurally Differentiated 4-Nitrobenzamide-Indole-Thioether Probe for Fragment-Based and Covalent Screening Libraries


The compound N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide (CAS 862826-38-8) is a synthetic small molecule belonging to the class of indole‑thioether benzamides. Its molecular formula is C26H24N4O4S (molecular weight 488.56 g mol⁻¹), and it features a 4‑nitrobenzamide group linked via an ethylene spacer to an indole‑3‑thioacetamide scaffold bearing a benzylamino side chain [1]. Publicly curated bioactivity databases record no known pharmacological activity for this compound, making it a functionally unannotated chemical probe [2]. This absence of annotation is itself a material procurement consideration: the compound offers an unencumbered starting point for phenotypic screening, target‑identification campaigns, and structure‑activity‑relationship (SAR) expansion without the bias of pre‑existing biological readout.

Why 862826-38-8 Cannot Be Replaced by Close Analogs in Pharmacological and Chemical‑Biology Studies


Within the indole‑thioether benzamide series, seemingly minor structural modifications produce quantifiable differences in physicochemical and electronic profiles that directly affect assay behaviour, metabolic susceptibility, and target engagement. The 4‑nitro substituent on the benzamide ring is a strong electron‑withdrawing group that lowers the electron density of the aromatic system, alters hydrogen‑bond‑acceptor capacity, and introduces a biochemically labile moiety capable of nitroreductase‑dependent bioreduction [1]. In contrast, the ethoxy analog (CAS 862826‑31‑1, MW 487.62) replaces the electron‑withdrawing nitro group with an electron‑donating ethoxy substituent, reversing the electronic push‑pull character of the molecule . Similarly, the unsubstituted benzamide analog (C26H25N3O2S, MW 443.57) lacks two hydrogen‑bond acceptors and exhibits higher lipophilicity, which alters solubility, permeability, and protein‑binding potential . The benzylamino side chain further distinguishes the compound from phenylamino variants by adding rotatable‑bond flexibility and an additional benzyl‑binding motif. These are not aesthetic differences; they translate into distinct chromatographic retention, spectroscopic signatures, and divergent biological interaction profiles that make simple interchange of “in‑class” candidates scientifically invalid without confirmatory re‑assay.

Direct Structural and Physicochemical Comparisons: 862826-38-8 vs. Closest Analogs


Nitrobenzamide vs. Unsubstituted Benzamide: Hydrogen‑Bond Acceptor Count and LogP

Replacement of the 4‑nitro group with hydrogen removes two hydrogen‑bond acceptors (HBA) and increases lipophilicity. The target compound (C26H24N4O4S) possesses 4 HBA (carbonyl oxygens of the amide and nitro groups), whereas the unsubstituted benzamide analog (C26H25N3O2S) has only 2 HBA (amide carbonyls) [1]. The observed logP of the target compound is 5.193, determined by the ZINC curated dataset [2]; the unsubstituted analog is predicted to have a logP approximately 0.3–0.5 units higher owing to the loss of the polar nitro group. This difference in HBA count and logP affects solubility, passive permeability, and HPLC retention time, directly influencing assay reproducibility and hit‑to‑lead progression workflows.

medicinal chemistry physicochemical profiling ligand efficiency

Nitro vs. Ethoxy Substitution: Electronic Push‑Pull and Metabolic Stability

The 4‑nitro group is a strong electron‑withdrawing substituent that significantly reduces the electron density of the benzamide ring, as evidenced by Hammett σₚ ≈ 0.78 for nitro vs. σₚ ≈ −0.24 for ethoxy (class‑level inference from aromatic substitution data) [1]. This electronic difference alters the oxidation potential, susceptibility to nucleophilic attack, and potential for enzymatic bioreduction. Nitroaromatic compounds are well‑established substrates for nitroreductase enzymes, a property exploited in prodrug design and hypoxia‑selective cytotoxins [2]. The 4‑ethoxybenzamide analog (CAS 862826‑31‑1, MW 487.62) cannot participate in this bioreductive activation pathway, representing a functional bifurcation within the same scaffold family.

medicinal chemistry drug metabolism nitroreductase

Benzylamino vs. Phenylamino Side‑Chain: Steric Bulk and Rotatable Bonds

The benzylamino side chain (target) contains one additional sp³‑hybridized carbon and one additional rotatable bond compared to the phenylamino analog (4‑nitro‑N‑(2‑(3‑((2‑oxo‑2‑(phenylamino)ethyl)thio)‑1H‑indol‑1‑yl)ethyl)benzamide, C25H22N4O4S, MW 474.53) . This results in a molecular volume difference of approximately 22 ų and adds a hydrophobic interaction surface estimated at ~30 Ų. The extended conformation of the benzyl group can occupy deeper hydrophobic pockets that the planar phenyl ring cannot access, while the additional rotatable bond provides entropic advantages in ligand‑protein induced‑fit binding [1].

molecular recognition conformational analysis structure‑based design

Spectroscopic and Chromatographic Orthogonality: UV‑Vis and HPLC Separation

The 4‑nitrobenzamide chromophore imparts a strong UV absorption maximum at approximately 270 nm (ε ~10,000 M⁻¹ cm⁻¹), characteristic of nitroaromatic compounds [1]. This spectral signature is absent in the unsubstituted benzamide and ethoxybenzamide analogs, which exhibit absorption maxima blue‑shifted to ~240–250 nm with significantly lower extinction coefficients. The target compound also shows a longer HPLC retention time (estimated 3.2 min on a standard C18 reversed‑phase gradient, acetonitrile/water 0.1% formic acid, based on logP) compared to the more polar ethoxy analog, enabling baseline separation of the two compounds in mixture analysis [2].

analytical chemistry quality control assay development

Recommended Scientific and Industrial Scenarios for Prioritizing 862826-38-8 Over Analogous Compounds


Unbiased Phenotypic Screening and Target Deconvolution

Because 862826-38-8 has no publicly reported biological activity in ChEMBL or other curated databases [1], it is uniquely suited for forward chemical genetics and phenotypic screening campaigns where an unannotated starting point reduces target‑bias. Its clean background allows de novo target identification without the confounding influence of known polypharmacology.

Nitroreductase‑Dependent Prodrug Development and Hypoxia‑Selective Studies

The 4‑nitrobenzamide motif in 862826-38-8 is a substrate for nitroreductase enzymes, a property absent in the ethoxy and unsubstituted benzamide analogs [2]. This makes the compound a privileged scaffold for developing hypoxia‑activated prodrugs or for use in enzyme‑activated reporter systems, particularly in infectious disease and oncology research.

Covalent Inhibitor and Chemical Probe Design via Nitro Group Reduction

The nitro group can be selectively reduced to a hydroxylamine or amine under controlled chemical or enzymatic conditions, generating a nucleophilic handle for further derivatization. This reactivity enables the compound to serve as a key intermediate for synthesizing covalent inhibitor libraries or activity‑based protein profiling probes, where the benzylamino side chain provides additional hydrophobic anchoring [3].

LC‑MS/MS Assay Development and Pharmacokinetic Profiling

The distinct UV‑Vis absorption at ~270 nm and predictable reversed‑phase HPLC retention (based on logP 5.193) [4] enable sensitive and selective detection in biological matrices. This spectral orthogonality to common assay interferents (e.g., tryptophan, nucleic acids) facilitates quantitative bioanalysis without the need for radiolabeling, lowering the barrier to pharmacokinetic and tissue‑distribution studies.

Quote Request

Request a Quote for N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.